molecular formula C24H18BrNO2 B2884463 6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate CAS No. 313555-16-7

6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate

Cat. No. B2884463
CAS RN: 313555-16-7
M. Wt: 432.317
InChI Key: LPRCHAZCGNGFHX-UHFFFAOYSA-N
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Description

6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.

Scientific Research Applications

Synthetic Chemistry Applications

  • Novel Synthesis Methods : Research on related bromonaphthalene and pyridinyl derivatives highlights innovative synthetic pathways for creating complex molecules. These methods can be applied to synthesize "6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate" and explore its reactivity and functionalization potential for further chemical transformations (Kimura et al., 2004).

Medicinal Chemistry Applications

  • Anticancer Potential : Derivatives similar to "6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate" have been explored for their anticancer activities. The structure-activity relationship (SAR) studies of these compounds provide a basis for designing novel anticancer agents with improved efficacy and selectivity (Nowak et al., 2014).

Materials Science Applications

  • Optoelectronic Properties : Brominated benzoate derivatives have been investigated for their optoelectronic properties, making them suitable for applications in light-emitting diodes (LEDs) and photovoltaic cells. The synthesis and characterization of such compounds can lead to the development of new materials with tailored photophysical properties (Vaillard et al., 2004).

Environmental Applications

  • Degradation Studies : The study of the environmental degradation of brominated flame retardants, which are structurally related to "6-Bromonaphthalen-2-yl 4-(5-ethylpyridin-2-yl)benzoate," provides insights into the environmental fate, bioaccumulation, and potential toxicity of these compounds. Understanding their degradation pathways can inform safer chemical design and environmental risk assessments (Eaton, 2001).

Mechanism of Action

Target of Action

For instance, the 6-Bromo-pyridin-2-yl moiety and the 5-Ethylpyridin-2-yl group are found in various bioactive compounds

Mode of Action

Based on its structural similarity to naproxen , a non-steroidal anti-inflammatory drug (NSAID), it might inhibit the cyclooxygenase (COX) enzymes, both COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.

Biochemical Pathways

The compound could potentially affect the arachidonic acid pathway, given its potential COX-inhibiting properties . By inhibiting COX enzymes, it could reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by oxidative conditions, given the presence of the ethylpyridin moiety .

properties

IUPAC Name

(6-bromonaphthalen-2-yl) 4-(5-ethylpyridin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO2/c1-2-16-3-12-23(26-15-16)17-4-6-18(7-5-17)24(27)28-22-11-9-19-13-21(25)10-8-20(19)14-22/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRCHAZCGNGFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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